6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound consists of a pyrimidine ring fused with an indene moiety, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione typically involves the condensation of 2,3-dihydro-1H-inden-1-amine with a pyrimidine derivative under controlled conditions. Common methods include:
Grinding and Stirring: This method involves the physical mixing of reactants followed by stirring at room temperature or slightly elevated temperatures.
Ultrasound Irradiation: This technique uses ultrasonic waves to enhance the reaction rate and yield, making it a more efficient method compared to traditional stirring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-inden-1-one derivatives: These compounds share the indene moiety and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Imidazo[1,2-a]pyrimidines: These compounds have a similar pyrimidine ring structure and are known for their wide range of applications in medicinal chemistry.
Uniqueness
6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione is unique due to its specific combination of the indene and pyrimidine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields.
Properties
CAS No. |
876408-66-1 |
---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13N3O2/c17-12-7-11(15-13(18)16-12)14-10-6-5-8-3-1-2-4-9(8)10/h1-4,7,10H,5-6H2,(H3,14,15,16,17,18) |
InChI Key |
PFXNYYYODWNGEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC3=CC(=O)NC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.